molecular formula C14H12N2O2S B2875426 3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 338777-25-6

3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2875426
CAS No.: 338777-25-6
M. Wt: 272.32
InChI Key: NLEQBCBIJGHTTA-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound built on the privileged thieno[2,3-d]pyrimidine scaffold, a structure recognized in medicinal chemistry for its diverse pharmacological potential . Derivatives of this core structure are extensively investigated for their biological activity and have been identified as key pharmacophores in developing therapeutic agents for various conditions . Specifically, thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been discovered as a new class of ROCK (Rho-associated coiled-coil containing protein kinase) inhibitors, which are a valuable target for pharmacological research . Furthermore, this class of compounds has been explored for other applications, including use as potential antitubercular agents . The structural motif is also a subject of interest in green chemistry, with recent advances enabling a one-step, catalytic four-component synthesis for improved step economy and purification . This product is intended for research purposes such as biological screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-18-11-4-2-10(3-5-11)8-16-9-15-13-12(14(16)17)6-7-19-13/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEQBCBIJGHTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzylamine with a thieno[2,3-d]pyrimidine derivative under acidic conditions . Another approach includes the use of palladium-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of scalable synthetic routes, such as palladium-catalyzed reactions, suggests potential for large-scale production .

Chemical Reactions Analysis

Bromination Reactions

Bromination is a key reaction for functionalizing the thieno[2,3-d]pyrimidin-4(3H)-one core. The 6-position is highly reactive, enabling selective bromination under acidic conditions:

Reaction Conditions

ReactantsConditionsYieldProductSource
Bromine, Acetic acid80°C, 1 h95%6-Bromo derivative
Bromine, Potassium acetate0°C → RT, 24 h56%6-Bromothieno[2,3-d]pyrimidin-4-one

The methoxybenzyl group at the 3-position does not hinder bromination, as steric and electronic effects favor reactivity at the 6-position. Higher temperatures improve yields but may require shorter reaction times to minimize side products .

Nucleophilic Substitution at the 4-Position

The 4-oxo group can be converted to a chloro derivative using thionyl chloride, enabling subsequent substitution with amines:

General Procedure

  • Chlorination : Treat with thionyl chloride (SOCl₂) and catalytic DMF under reflux .

  • Amination : React with primary or secondary amines (e.g., cyclohexanamine, benzylamine) in solvents like DCM or THF .

Example Reaction

StepReagents/ConditionsProductYieldSource
ChlorinationSOCl₂, DMF, reflux, 40 min4-Chloro-6-bromothieno[2,3-d]pyrimidine87%
AminationBenzylamine, DIPEA, RT, 8 h4-Benzylamino derivative82%

The 4-methoxybenzyl group remains stable during these reactions, as confirmed by NMR and IR data .

Amide and Urea Formation

The 3-position can be modified via coupling reactions to introduce amide or urea functionalities, enhancing biological activity:

Amide Synthesis

  • Method A : Use HATU/DIPEA with aliphatic amines in DCM .

  • Method B : Activate carboxylic acid intermediates with oxalyl chloride, then react with aromatic amines .

Urea Synthesis

  • React 4-chloro derivatives with aryl isocyanates under basic conditions to form urea linkages .

Key Example

ReactionConditionsYieldApplicationSource
Amide coupling with HATUDCM, RT, 12 h75–90%Kinase inhibitor intermediates
Urea formation4-Nitrophenyl isocyanate, K₂CO₃68%VEGFR-2 inhibitors

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl/heteroaryl group introduction at the 6-position after bromination:

General Protocol

  • Bromination : As in Section 1.

  • Coupling : Use Pd(PPh₃)₄, Na₂CO₃, and boronic acids in dioxane/water .

Case Study

Boronic AcidConditionsYieldProductSource
1H-Pyrrolo[2,3-b]pyridin-4-yl100°C, 12 h78%ROCK inhibitor (IC₅₀ = 0.001 μM)

The methoxybenzyl group does not interfere with cross-coupling, enabling diverse pharmacophore designs .

Oxidation and Reduction

  • Oxidation : The thiophene ring can undergo oxidation with KMnO₄ to form sulfone derivatives, though this is less common due to potential ring destabilization.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces double bonds in the thiophene ring, but this is rarely applied to preserve aromaticity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes critical for bacterial survival, thereby exhibiting antimicrobial activity . In cancer cells, it may interfere with cell division and induce apoptosis .

Comparison with Similar Compounds

Substitution at the 3-Position

Compound/Substituent Biological Activity Key Findings Reference
3-(4-Methoxybenzyl) Potential anticancer/antibacterial Methoxy group may enhance bioavailability and target binding via H-bonding
3-(Azepine fragment) Melanin synthesis enhancement Azepine fragment increases melanin content by 30–40% in murine B16 cells
3-(2-Fluorobenzyl) Anticancer (hypothesized) Fluorine atom improves metabolic stability and membrane permeability
3-(4-Fluorophenyl) Bactericidal activity Fluorine enhances antibacterial potency against Fusarium spp. (90% inhibition)

Substitution at the 2-Position

Compound/Substituent Biological Activity Key Findings Reference
2-Alkylamino (e.g., 2d, 2k) Analgesic activity Compounds 2d, 2k showed 60–70% pain inhibition (Eddy’s hot plate method)
2-Chloromethyl Antihyperlipaemic activity Reduces serum triglycerides comparably to clofibrate
2-Mercapto Not reported Sulfur-containing groups may modulate enzyme inhibition (e.g., kinases)
  • Key Insight: Alkylamino groups at the 2-position enhance central nervous system (CNS) activity, whereas chloromethyl groups target metabolic pathways. The absence of 2-substituents in the target compound may limit its analgesic effects but could favor other activities.

Substitution at the 5-/6-Positions

Compound/Substituent Biological Activity Key Findings Reference
5-(3,4-Dimethoxyphenyl) Anticancer (hypothesized) Methoxy groups enhance DNA intercalation or topoisomerase inhibition
6-Methyl Bactericidal activity Methyl group improves lipophilicity and membrane penetration

Pharmacological Activity Trends

  • Anticancer : Oxadiazol hybrids show VEGFR-2 inhibition (IC50 < 1 µM) , while fluorophenyl derivatives enhance DNA damage .
  • Antibacterial : Fluorine and triazole groups synergize for bactericidal effects .
  • Analgesic: Alkylamino groups at the 2-position are critical for CNS penetration .

The 4-methoxybenzyl group’s electron-rich aromatic system may favor interactions with hydrophobic enzyme pockets or intercalation into DNA, though empirical validation is needed.

Biological Activity

3-(4-Methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one is a compound belonging to the thieno[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound is characterized by a thieno[2,3-d]pyrimidine core with a methoxybenzyl substituent. This structural feature is crucial for its biological activity.

Biological Activity Overview

Research indicates that derivatives of thieno[2,3-d]pyrimidin-4(3H)-one exhibit significant biological activities, particularly in anticancer and kinase inhibition.

Anticancer Activity

  • Inhibition of Cancer Cell Proliferation : Compounds similar to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, studies have reported that thieno[2,3-d]pyrimidin-4(3H)-one derivatives inhibited the growth of A549 (lung cancer) and MCF-7 (breast cancer) cells with IC50 values ranging from 13.42 μg/mL to 62.86 μg/mL .
  • Selectivity and Safety : The selectivity index (SI) for these compounds indicates a favorable therapeutic window. For example, a related compound exhibited an SI of 25 compared to Cisplatin, suggesting lower toxicity to normal cells while effectively targeting cancer cells .

The biological activity of thieno[2,3-d]pyrimidin-4(3H)-one derivatives can be attributed to their role as inhibitors of specific kinases:

  • ROCK Inhibition : Some derivatives have been identified as potent inhibitors of Rho-associated protein kinase (ROCK), with IC50 values as low as 0.001 μM against ROCK II . This inhibition leads to reduced phosphorylation of downstream signaling proteins involved in cell migration and morphology changes.
  • Cytotoxicity Studies : In vitro cytotoxicity assays using BALB 3T3 cells demonstrated that these compounds generally exhibit low cytotoxicity, making them suitable candidates for further development in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy and safety profiles of these compounds:

CompoundSubstituentIC50 (μM)Cancer Cell Line
14-Methoxybenzyl0.045MCF-7
2Ethyl0.16MDA-MB-231
3Benzyl0.24A549

The data suggests that specific substitutions on the thieno[2,3-d]pyrimidine core can significantly enhance anticancer activity while maintaining low cytotoxicity towards normal cells.

Case Studies

  • Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives : In one study, a series of derivatives were synthesized and tested against various cancer cell lines. The most potent compound demonstrated significant anti-proliferative effects with minimal toxicity .
  • ROCK Inhibitors : Another study focused on the discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as new ROCK inhibitors. These compounds not only inhibited ROCK activity but also induced morphological changes in cancer cells, indicating their potential as therapeutic agents .

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